molecular formula C12H16F3NS B1673494 Tiflorex CAS No. 59173-25-0

Tiflorex

Cat. No.: B1673494
CAS No.: 59173-25-0
M. Wt: 263.32 g/mol
InChI Key: HNONSDNCRNUTCT-UHFFFAOYSA-N
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Description

Tiflorex, also known as flutiorex, is a phenylalkylamine derivative that was developed as an anorectic agent in the 1970s. It is structurally related to fenfluramine and 4-MTA. This compound acts as a central nervous system stimulant and was primarily investigated for its potential to suppress appetite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiflorex involves several key steps:

    Rosenmund Reduction: The process begins with the reduction of 3-(trifluoromethylthio)benzoyl chloride to 3-(trifluoromethylthio)benzaldehyde.

    Henry Reaction: The benzaldehyde undergoes a Henry reaction with nitroethane to form 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene.

    Functional Group Interconversion (FGI): Using an iron catalyst in concentrated hydrochloric acid, the nitro compound is converted into 1-(3’-trifluoromethylthiophenyl)-2-propanone.

    Reductive Amination: The final step involves reductive amination with ethylamine and formic acid as the reductant to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tiflorex undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine.

    Substitution: The trifluoromethylthio group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Iron catalysts and hydrochloric acid are used for the reduction of nitro groups.

    Substitution: Various nucleophiles can be used for substitution reactions involving the trifluoromethylthio group.

Major Products

The major products formed from these reactions include intermediates such as 3-(trifluoromethylthio)benzaldehyde and 1-(3’-trifluoromethylthiophenyl)-2-propanone, leading to the final product, this compound .

Mechanism of Action

The exact mechanism of action of tiflorex has not been extensively studied. similar compounds such as fenfluramine act as selective serotonin releasing agents and 5-HT2 receptor agonists. It is likely that this compound exerts its effects through similar pathways, influencing serotonin levels and receptor activity to suppress appetite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its trifluoromethylthio group, which enhances its lipophilicity and metabolic stability compared to other anorectic agents. This structural feature makes this compound more potent in appetite suppression and potentially more effective in clinical applications .

Properties

CAS No.

59173-25-0

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine

InChI

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3

InChI Key

HNONSDNCRNUTCT-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Appearance

Solid powder

Key on ui other cas no.

59173-25-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

flutiorex
flutiorex hydrochloride, (+-)-isomer
flutiorex, (+)-isomer
flutiorex, (-)-isomer
SL 72340
tiflorex

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.85 g (40 mmols) of formic acid are introduced into a 50 ml two necked flask equipped with an air condenser and a dropping funnel. The flask is cooled on an ice bath and 2 ml of ethylamine are added dropwise. The reaction mixture is allowed to return to ambient temperature and 2.85 g (10 mmols) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are added. The contents of the flask are heated for 14 hours at 160°-170° C., 2 ml of concentrated hydrochloric acid and 2 ml of water are added, and the mixture is heated for 3 hours at the reflux temperature. A further 2 ml of concentrated hydrochloric acid are added and the mixture is heated again at the reflux temperature for 2 hours. The mixture is allowed to cool, water is added and the product is extracted once with 50 ml of diethyl ether. The aqueous layer is rendered alkaline with sodium hydroxide solution and extracted three times in succession with 50 ml of diethyl ether each time. The combined ether extracts are washed several times with water, dried over sodium sulphate, and filtered. The ether is evaporated from the filtrate in vacuo on a water bath. The 1.4 g of oily residue are dissolved in anhydrous diethyl ether and a solution of hydrogen chloride in diethyl ether is added until precipitation has ended.
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1.85 g
Type
reactant
Reaction Step One
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2 mL
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2 mL
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2 mL
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Synthesis routes and methods II

Procedure details

1.85 g (40 mmols) of formic acid are introduced into a 50 ml. two-necked flask equipped with an air condenser and a dropping funnel. The flask is cooled on an ice bath and 2 ml. of ethylamine are added dropwise. The reaction mixture is allowed to return to ambient temperature and 2.85 g. (10 mmols) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are added. The contents of the flask are heated for 14 hours at 160°-170°C., 2 ml. of concentrated hydrochloric acid and 2 ml. of water are added, and the mixture is heated for 3 hours at the reflux temperature. A further 2 ml. of concentrated hydrochloric acid are added and the mixture is heated again at the reflux temperature for 2 hours. The mixture is allowed to cool, water is added and the product is extracted once with 50 ml. of diethyl ether. The aqueous layer is rendered alkaline with sodium hydroxide solution and extracted three times in succession with 50 ml. of diethyl ether each time. The combined ether extracts are washed several times with water, dried over sodium sulphate, and filtered. The ether is evaporated from the filtrate in vacuo on a water bath. The 1.4 g of oily residue are dissolved in anhydrous diethyl ether and a solution of hydrogen chloride in diethyl ether is added until precipitation has ended.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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10 mmol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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